Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Lipophilicity Drug Design ADME Prediction

Reproducible synthesis of fluoroquinolone antibiotics requires precise substitution patterns. Substituting with non-fluorinated or acid-form analogs alters logP, reactivity, and antibacterial activity. - **Key differentiator:** 6-Fluoro substituent essential for broad-spectrum potency vs. non-fluorinated quinolones. - **Ethyl ester advantage:** Controlled hydrolysis enables synthetic flexibility unavailable with free acid (CAS 343-10-2). - **Specifications:** 97% purity, melting point 273-275°C, XLogP3-AA 2.1. Batch-to-batch consistency for pharma intermediates and reference standards.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 71083-00-6
Cat. No. B3021292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
CAS71083-00-6
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F
InChIInChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
InChIKeyLNPRCADPRULVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate: Procurement Overview


Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-00-6), also registered as CAS 318-35-4, is a fluorinated 4-hydroxyquinoline-3-carboxylic acid ethyl ester with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol [1]. This compound belongs to the fluoroquinolone scaffold class, which is foundational to numerous broad-spectrum antibacterial agents [2]. It is primarily utilized as a key synthetic intermediate in medicinal chemistry for constructing advanced antimicrobial and anti-inflammatory drug candidates, and as a building block in material science applications requiring enhanced chemical stability . The presence of the 6-fluoro substituent and the ethyl ester functionality imparts distinct physicochemical properties that influence its reactivity, solubility, and suitability as a procurement choice over non-fluorinated or acid-form analogs.

Synthesis Fluoroquinolone intermediate for antibacterial lead optimization
Scaffold 6-Fluoro-4-quinolone core with ester handle for controlled derivatization
Identity Defined melting point and purity facilitate lot-to-lot consistency

Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate: Analog Substitution Risks


Substituting Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate with seemingly similar in-class analogs, such as the non-fluorinated quinoline ester, the corresponding carboxylic acid, or alternative alkyl esters, is not a trivial exchange. The 6-fluoro substituent is known to enhance antibacterial spectrum and potency at lower concentrations compared to non-fluorinated quinolines like oxolinic acid [1]. Furthermore, the ethyl ester group versus the free carboxylic acid (CAS 343-10-2) or a propan-2-yl ester (CAS not specified) significantly alters key physicochemical properties including XLogP3-AA (2.1 vs. predicted ~1.2 for acid), hydrogen bond donor/acceptor counts (1/5 vs. 2/5), and melting point (273-275°C vs. ~260°C dec.), which directly impacts solubility, formulation behavior, and reactivity in subsequent synthetic steps [2]. Procurement of the specific ester and fluorine substitution pattern is therefore critical for reproducible synthetic outcomes and predictable physicochemical profiles in research and development pipelines.

Non-fluorinated quinoline esters
May lack the 6-fluoro pharmacophore critical for antibacterial SAR in lead optimization.
Carboxylic acid analog (CAS 343-10-2)
Altered H-bond donor count and lower lipophilicity can shift solubility and coupling reactivity.
Alternative alkyl esters
Different ester chain length can modify XLogP, melt behavior, and synthetic handling properties.

Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate: Differentiation Evidence


Lipophilicity Advantage vs. Carboxylic Acid Analog

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate exhibits a computed XLogP3-AA value of 2.1, as determined by PubChem 2.2 computational methods [1]. In contrast, its direct analog, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2), is predicted to have a significantly lower logP of approximately 1.2 due to the presence of the ionizable carboxylic acid group (class-level inference based on structural modification of ester to acid) . This quantified difference of +0.9 log units indicates that the ethyl ester form is approximately 8-fold more lipophilic (since a difference of 1 log unit corresponds to a 10-fold change in partition coefficient).

Lipophilicity vs Acid
Class-level inference
XLogP3-AA 2.1 vs predicted ~1.2
Approx. 8× more lipophilic
May favor organic-solvent solubility and prodrug design studies
Predicted values; experimental validation recommended
Lipophilicity Drug Design ADME Prediction

Melting Point for Identity and Purity Control

As per vendor technical datasheets from Thermo Scientific Alfa Aesar, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is specified with a melting point range of 273°C to 275°C at 97% purity . This provides a sharp, verifiable metric for identity and purity control. In contrast, the corresponding carboxylic acid analog, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2), has a reported melting point of >260°C (decomposition), which is less well-defined and complicates precise analytical verification . The defined melting point of the target ester facilitates unambiguous lot-to-lot quality assessment.

Melting Point (QC)
Supplier specification
273–275 °C
Sharp range supports identity and purity verification
Acid analog decomposes >260 °C; lot-specific verification advised
Quality Control Analytical Chemistry Compound Identification

Hydrogen Bond Donor Profile for Predictable Reactivity

Computed molecular descriptors from PubChem indicate that Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate possesses 1 hydrogen bond donor (the 4-hydroxy group) and 5 hydrogen bond acceptors (the carbonyl, ester oxygen, fluorine, and ring nitrogen) [1]. In comparison, the free carboxylic acid analog has 2 hydrogen bond donors (4-hydroxy and carboxylic acid -OH) and the same number of acceptors, altering its intermolecular interaction potential [2]. This quantitative difference in donor count is critical for predicting solubility in hydrogen-bonding solvents and for designing downstream reactions such as amide couplings where the carboxylic acid would require activation.

H-Bond Donor Profile
Class-level inference
1 donor vs 2 donors (acid form)
May simplify protection strategy in amide coupling syntheses
Computational descriptors; reactivity context-dependent
Synthetic Chemistry Reactivity Prediction Medicinal Chemistry

6-Fluoro Substitution and Antibacterial Potency

The presence of a fluorine atom at the 6-position of the quinolone nucleus is a hallmark structural feature of second-generation fluoroquinolones and is associated with a significant enhancement of antibacterial spectrum and potency compared to first-generation, non-fluorinated quinolones like nalidixic acid [1]. While direct MIC data for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is not available in primary literature, class-level SAR studies demonstrate that 6-fluoro substitution on the 4-quinolone scaffold generally improves activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and broadens the spectrum against Gram-negative pathogens such as Pseudomonas aeruginosa [2]. This established SAR rationale underpins the procurement of this specific 6-fluoro intermediate over non-fluorinated analogs for the development of advanced antibacterial agents.

6-Fluoro Pharmacophore SAR
Class-level inference
Reported class SAR: 6-fluoro expands antibacterial spectrum
Supports selection for fluoroquinolone lead optimization research
Specific MIC data not reported; class-level SAR context
Antibacterial Activity SAR Fluoroquinolone

Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate: Research & Industrial Applications


Advanced Fluoroquinolone Antimicrobial Synthesis

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate serves as a critical intermediate for constructing 6-fluoro-4-quinolone-3-carboxylic acid scaffolds, which are the core of numerous broad-spectrum antibiotics. Its defined melting point (273-275°C) and 97% purity specification enable precise stoichiometric control in multi-step syntheses . The ethyl ester functionality allows for controlled hydrolysis to the active carboxylic acid or direct conversion to amides, providing synthetic flexibility that is not available with the free acid form. The 6-fluoro substituent is essential for achieving the enhanced antibacterial spectrum characteristic of fluoroquinolones, making this specific ester the preferred building block over non-fluorinated quinoline esters [1].

Anti-Inflammatory and Anticancer Drug Development

As noted by reputable chemical suppliers, this compound is utilized as a key intermediate in the development of anti-inflammatory and anticancer agents . Its physicochemical profile—XLogP3-AA of 2.1, indicating moderate lipophilicity—makes it suitable for incorporation into drug candidates requiring balanced solubility and membrane permeability [2]. The scaffold's established SAR for modulating biological targets, combined with its well-defined physical properties, supports its use in medicinal chemistry campaigns aimed at optimizing pharmacokinetic and pharmacodynamic profiles.

Chemically Stable Coatings and Polymers

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate finds application in the development of novel materials, particularly in coatings and polymers that require enhanced chemical stability . The presence of the fluorine atom and the ester group contributes to the material's resistance to degradation under harsh conditions. Its 97% purity and defined melting point ensure batch-to-batch consistency, which is critical for achieving reproducible material properties and performance in industrial formulations .

Reference Standard for Analytical QC

The compound's well-defined melting point (273-275°C) and high purity (97%) make it suitable as a reference standard for method validation and quality control in analytical laboratories . Its unique CAS registry numbers (71083-00-6 and 318-35-4) and distinct physicochemical signature allow for unambiguous identification and quantification in complex mixtures, supporting research in drug metabolism, impurity profiling, and environmental monitoring.

Application
Selection Property
Validation Focus
Fluoroquinolone lead synthesis
6-Fluoro scaffold; ester synthetic handle
Antibacterial SAR and spectrum expansion
Inflammation & oncology target synthesis
Moderate lipophilicity; H-bond profile
Cell permeability and metabolic stability assessment
Chemically stable coatings & polymers
Fluorine-containing monomer; sharp melting point
Degradation resistance and batch consistency
Analytical reference standard
Defined melting point; high purity
Identity confirmation and method calibration

Technical Documentation Hub

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49 linked technical documents
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